Transcription factor SOX-10 (332-340)
Description
Contextualization within the SOX Transcription Factor Family
The SOX (SRY-related HMG-box) gene family encodes a group of transcription factors essential in various developmental processes. wikipedia.orgviamedica.pl The discovery of the mammalian testis-determining factor, Sry, was the starting point for research into this gene family. nih.gov Proteins are designated as SOX proteins if they contain a High Mobility Group (HMG) domain with at least 50% amino acid similarity to the HMG domain of Sry. wikipedia.orgnih.gov In humans and mice, there are 20 identified SOX genes. wikipedia.orgbioscience.co.uk
The SOX family is categorized into subgroups (A to H) based on the sequence identity of their HMG domain, with members of the same group often sharing biochemical properties and functions. nih.govbioscience.co.uk These transcription factors are critical regulators of cell fate decisions during development and also play roles in adult tissue homeostasis and regeneration. nih.govnih.gov For instance, SOX2 is a key factor in maintaining pluripotency in embryonic stem cells and in the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). nih.govwikipedia.org
SOX10, along with SOX8 and SOX9, belongs to subgroup E. viamedica.platlasgeneticsoncology.org It is a crucial transcription factor for the development, differentiation, and maintenance of neural crest-derived tissues, including melanocytes and glial cells of the peripheral and central nervous systems. atlasgeneticsoncology.orgwustl.eduaub.edu.lbnordiqc.org Given its role in melanocyte development, SOX10 is also highly expressed in melanoma tumors, where it is implicated in maintaining proliferation and contributing to the cancer's progression. wustl.eduuzh.chuni-muenchen.de
Derivation and Identity of SOX-10 (332-340) as a Peptide Fragment
SOX-10 (332-340) is a specific peptide fragment derived from the full-length human SOX10 protein, which consists of 466 amino acids. atlasgeneticsoncology.orgnih.gov This peptide is not a naturally circulating molecule but is an epitope—a specific portion of an antigen that is recognized by the immune system. Its significance lies in its ability to be presented by HLA-A2 molecules on the surface of cells, allowing for recognition by T-lymphocytes. nih.govnih.gov
The peptide designated as SOX-10 (332-340) is a nonapeptide, meaning it is composed of nine amino acids. Its specific sequence has been identified and is crucial for its recognition by immune cells.
| Peptide Designation | Amino Acid Sequence | Length |
|---|---|---|
| SOX-10 (332-340) | AWISKPPGV | 9 amino acids |
Research has identified an overlapping decapeptide, SOX-10 (331-340), which includes the SOX-10 (332-340) sequence with an additional serine (S) residue at the N-terminus. nih.govnih.gov Both peptides are recognized by the same T-cell clone, but with different efficiencies. The decapeptide SOX-10 (331-340) was found to be recognized with a much higher efficiency than the nonapeptide SOX-10 (332-340). nih.gov Specifically, the SOX-10 (331-340) peptide could sensitize target cells for recognition at a concentration of 10 pg/ml, whereas the SOX-10 (332-340) peptide required a concentration of 10 ng/ml for similar recognition. nih.gov
| Peptide Designation | Amino Acid Sequence | Length | Recognition Efficiency |
|---|---|---|---|
| SOX-10 (331-340) | SAWISKPPGV | 10 amino acids | High (Recognized at 10 pg/ml) nih.gov |
| SOX-10 (332-340) | AWISKPPGV | 9 amino acids | Lower (Recognized at 10 ng/ml) nih.gov |
Historical Identification and Initial Significance in Research
The SOX-10 (332-340) peptide, along with its overlapping variant, was first identified in a study focusing on a melanoma patient who exhibited a dramatic clinical response to immunotherapy. nih.govnih.govaacrjournals.org Researchers used tumor-infiltrating lymphocytes (TILs) from this patient to identify novel tumor-associated antigens that could be targeted by the immune system. nih.gov
The investigation revealed that a specific T-cell clone, M37, recognized both the SOX-10 (332-340) and SOX-10 (331-340) epitopes when presented by HLA-A2 molecules. nih.govnih.gov This discovery was significant as it marked the first time that de novo cellular immune reactivity against the SOX10 transcription factor was identified. nih.govnih.gov
The initial significance of this finding was the classification of SOX10 as a novel tumor-associated antigen. nih.govnih.gov As a transcription factor vital for melanocyte development and often overexpressed in melanomas, SOX10 became a promising target for melanoma immunotherapy. nih.govresearchgate.net The identification of these specific peptide epitopes provided concrete molecular targets for the development of cancer vaccines and other T-cell-based immunotherapies. nih.gov
Properties
sequence |
AWISKPPGV |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Transcription factor SOX-10 (332-340) |
Origin of Product |
United States |
Immunological Properties and Epitope Characterization of Transcription Factor Sox 10 332 340
Identification as a Tumor-Associated Antigen (TAA)
The peptide sequence corresponding to amino acids 332-340 of the human SOX-10 protein has been identified as a tumor-associated antigen. nih.govaacrjournals.orgnih.gov This discovery was notably made through the study of a patient with melanoma who exhibited a significant positive response to immunotherapy. nih.govaacrjournals.org Subsequent analysis of this patient's immune cells revealed a de novo cellular immune reactivity against the SOX-10 transcription factor. nih.govaacrjournals.orgnih.gov
SOX-10 is a critical transcription factor for the development of melanocytes and is also implicated in the progression of melanoma. aacrjournals.orgfrontiersin.orgmdpi.com Its expression in various normal tissues is generally low, likely below the threshold required for recognition by cytotoxic T-lymphocytes (CTLs), which may explain the lack of widespread autoimmune responses. aacrjournals.orgnih.gov However, its overexpression in melanoma cells allows it to be targeted by the immune system. aacrjournals.orgnih.gov The identification of SOX-10 as a TAA is significant as it represents a target for both humoral (antibody-based) and cellular (T-cell-based) immune responses in melanoma immunotherapy. aacrjournals.orgnih.gov
Recognition by Specific Immune Cell Subsets
The immune response to the SOX-10 (332-340) peptide is mediated by specific subsets of immune cells, primarily T-lymphocytes.
Tumor-Infiltrating Lymphocyte (TIL) Reactivity
Tumor-infiltrating lymphocytes (TILs) are a key component of the anti-tumor immune response. In the context of SOX-10, TILs have been shown to recognize and react to the SOX-10 (332-340) epitope. nih.govaacrjournals.orgnih.gov This reactivity was first identified in TILs isolated from a melanoma patient who had a dramatic clinical response to immunotherapy. nih.govaacrjournals.org The ability of TILs to recognize this specific peptide indicates that it is naturally processed and presented by tumor cells in a way that can trigger an immune attack.
Specificity of T-Cell Clones (e.g., M37 Clone Recognition)
Further investigation into the cellular immune response led to the isolation of specific T-cell clones with reactivity against SOX-10. One such clone, designated M37, demonstrated specific recognition of the SOX-10 (332-340) peptide. nih.govaacrjournals.orgnih.gov The M37 clone was able to recognize and release interferon-gamma (IFN-γ), a key signaling molecule in the immune response, when it encountered target cells presenting this peptide. aacrjournals.orgnih.gov
Interestingly, the M37 clone also recognized a slightly longer, overlapping peptide, SOX-10 (331-340), with even greater efficiency. aacrjournals.orgnih.gov This suggests that the core epitope recognized by the T-cell receptor of the M37 clone is contained within this region of the SOX-10 protein.
| T-Cell Clone | Recognized Epitope(s) | Functional Response |
| M37 | SOX-10 (332-340), SOX-10 (331-340) | IFN-γ release |
Major Histocompatibility Complex (MHC) Restriction and Presentation
The recognition of peptide antigens by T-cells is dependent on their presentation by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells or tumor cells.
HLA-A2-Restricted Presentation Mechanisms
The presentation of the SOX-10 (332-340) peptide to T-cells is restricted by the Human Leukocyte Antigen (HLA) class I molecule, specifically HLA-A2. nih.govaacrjournals.orgnih.gov This means that only individuals who express the HLA-A2 allele can effectively present this particular peptide to their T-cells. The M37 T-cell clone's recognition of the SOX-10 peptide was shown to be dependent on the presence of HLA-A2 on the target cells. nih.gov This was confirmed by experiments showing that the clone reacted with melanoma cells expressing HLA-A2 but not with variants of the same cells that lacked HLA-A2 expression. nih.gov
The identification of HLA-A2 as the restricting element is crucial for the development of targeted immunotherapies, as it defines the patient population that could potentially benefit from vaccines or T-cell therapies directed against this epitope.
| Epitope | Amino Acid Sequence | HLA Restriction |
| SOX-10 (332-340) | AWISKPPGV | HLA-A2 |
| SOX-10 (331-340) | SAWISKPPGV | HLA-A2 |
Theoretical Structural Basis of HLA-Peptide-TCR Interactions
The interaction between the T-cell receptor (TCR), the peptide antigen, and the MHC molecule is a highly specific and complex process that forms the basis of T-cell activation. While a specific crystal structure of the SOX-10 (332-340) peptide in complex with HLA-A2 and a TCR is not available, the theoretical basis of this interaction can be inferred from general principles of structural immunology.
The peptide, in this case SOX-10 (332-340), binds within a groove on the surface of the HLA-A2 molecule. This binding is stabilized by anchor residues within the peptide sequence that fit into specific pockets within the HLA-A2 groove. The peptide-HLA complex then presents a unique surface for recognition by the TCR.
The TCR itself has complementarity-determining regions (CDRs) that make direct contact with both the peptide and the HLA molecule. The CDR3 loops of the TCR are typically the most variable and are primarily responsible for recognizing the specific peptide, while the CDR1 and CDR2 loops often interact more with the HLA molecule, providing the necessary affinity and correct orientation for the interaction. This tripartite interaction must reach a certain affinity and duration to trigger the signaling cascade that leads to T-cell activation and the subsequent killing of the tumor cell. The specificity of this interaction ensures that the immune response is directed only against cells presenting the specific tumor-associated peptide.
Immunogenicity Studies of the Peptide Fragment
Research into the immunogenicity of SOX-10 has led to the identification of specific T-cell epitopes within the protein. An epitope is the part of an antigen that is recognized by the immune system. In the context of cancer, identifying tumor-associated antigens and their corresponding epitopes is a crucial step in developing targeted immunotherapies. nih.gov
Studies have identified a specific region of the SOX-10 protein that can elicit an immune response. A nonapeptide, corresponding to amino acids 332-340 of SOX-10 with the sequence AWISKPPGV, and an overlapping decapeptide, SOX-10 (331-340) with the sequence SAWISKPPGV, have been recognized by tumor-infiltrating lymphocytes. nih.govnih.gov This recognition occurs in an HLA-A2-restricted manner, meaning the immune response is dependent on the presence of a specific type of human leukocyte antigen molecule on the cell surface. nih.gov
To determine the ability of the SOX-10 (332-340) peptide to stimulate an immune response, in vitro cellular assays are employed. A common method involves co-culturing immune cells, such as T-lymphocytes, with target cells that have been "pulsed" with the peptide of interest. The activation of the T-cells upon recognizing the peptide on the target cells is then measured.
A key indicator of a cellular immune response is the release of cytokines, such as Interferon-gamma (IFN-γ). thermofisher.com IFN-γ is a crucial cytokine in the anti-tumor immune response. plos.org In one study, a cytotoxic T-lymphocyte (CTL) clone, designated M37, was tested for its ability to recognize the SOX-10 (332-340) peptide when presented by T2 cells. The results demonstrated that the CTL M37 clone did release IFN-γ upon recognition of the peptide, confirming the immunogenicity of this specific SOX-10 fragment. nih.gov
Further investigation into the SOX-10 epitope involved comparing the immunoreactivity of the nonapeptide SOX-10 (332-340) with its slightly longer variant, the decapeptide SOX-10 (331-340). The efficiency of these peptides in sensitizing target cells for recognition by the CTL M37 clone was evaluated by measuring IFN-γ release at various peptide concentrations. nih.gov
The study revealed a significant difference in the efficiency of the two peptides. The decapeptide SAWISKPPGV (SOX-10: 331-340) was able to sensitize target cells for recognition by the CTL clone at a concentration as low as 10 pg/ml. nih.gov In contrast, the nonapeptide AWISKPPGV (SOX-10: 332-340) required a much higher concentration of 10 ng/ml to be recognized. nih.gov This indicates that the decapeptide is a more efficient epitope for stimulating this particular T-cell clone. nih.gov
The table below summarizes the comparative efficiency of the two SOX-10 peptide variants in inducing an IFN-γ response from the CTL M37 clone.
| Peptide | Sequence | Amino Acid Position | Required Concentration for CTL Recognition |
| SOX-10 Decapeptide | SAWISKPPGV | 331-340 | 10 pg/ml |
| SOX-10 Nonapeptide | AWISKPPGV | 332-340 | 10 ng/ml |
Molecular and Cellular Mechanisms Associated with Transcription Factor Sox 10 332 340 As an Epitope
Antigen Processing and Presentation Pathways for the Peptide
For the SOX-10 (332-340) peptide to be recognized by T-cells, it must first be generated from the full-length SOX10 protein and presented on the cell surface by Major Histocompatibility Complex (MHC) Class I molecules. nih.govthermofisher.com This is a multi-step pathway fundamental to the immune surveillance of intracellular pathogens and malignant cells. thermofisher.comnih.gov
The full-length SOX10 protein, like most intracellular proteins, is subject to regulated degradation. thermofisher.comnih.gov Studies have shown that SOX10 is an unstable protein with a half-life of approximately four hours in melanoma cells, and its turnover is controlled by the ubiquitin-proteasome system. nih.gov This process begins when SOX10 is tagged for destruction by the attachment of ubiquitin molecules, a process facilitated by an E3 ubiquitin ligase. The F-box protein Fbxw7α has been identified as a key E3 ubiquitin ligase that binds to SOX10 and promotes its ubiquitination. nih.gov
Once polyubiquitinated, the SOX10 protein is targeted to the proteasome, a large, multi-catalytic protease complex in the cytoplasm. thermofisher.comnih.govcusabio.com The proteasome unfolds and cleaves the protein into smaller peptide fragments. thermofisher.comnih.gov This degradation process generates a pool of peptides, including the nine-amino-acid sequence AWISKPPGV, which corresponds to the SOX-10 (332-340) epitope. nih.gov The generation of these specific peptide fragments is a critical first step for their eventual presentation to the immune system. thermofisher.comcusabio.com
Peptides generated by the proteasome in the cytosol, including the SOX-10 (332-340) fragment, must be transported into the endoplasmic reticulum (ER) to access MHC class I molecules. thermofisher.comnih.gov This crucial translocation step is mediated by the Transporter associated with Antigen Processing (TAP). cusabio.comnih.gov The TAP transporter is a heterodimeric protein complex embedded in the ER membrane that actively pumps peptides from the cytoplasm into the ER lumen. nih.govnih.gov The presentation of the SOX-10 (332-340) epitope is strictly dependent on a functional TAP transporter, a hallmark of the classical MHC class I antigen presentation pathway. nih.govnih.gov TAP has a preference for peptides that are typically 8-16 amino acids in length, and its transport activity helps shape the repertoire of peptides that are ultimately available for binding to MHC class I molecules. arxiv.org
Inside the endoplasmic reticulum, newly synthesized MHC class I heavy chains associate with a smaller protein, beta-2-microglobulin (β2m). nih.govreactome.org This heterodimer is held in a peptide-receptive state by a multi-protein assembly known as the peptide-loading complex (PLC). nih.govreactome.org The PLC is composed of the TAP transporter, tapasin, calreticulin (B1178941), and ERp57. nih.gov Tapasin plays a central role by bridging the MHC class I/β2m heterodimer to the TAP transporter, effectively positioning it to sample the peptides being delivered into the ER. nih.govfrontiersin.org
The PLC facilitates a process of "peptide editing," ensuring that only peptides with a high binding affinity for the specific MHC class I allele are stably loaded. nih.gov For the SOX-10 (332-340) epitope, this involves loading onto the HLA-A2 molecule. nih.govnih.gov Once a high-affinity peptide like SOX-10 (332-340) binds, the MHC class I molecule undergoes a conformational change, stabilizes, and is released from the PLC. nih.gov The stable peptide-MHC complex is then transported from the ER, through the Golgi apparatus, to the cell surface for presentation to CD8+ T-cells. cusabio.com
Impact on T-Cell Activation and Effector Functions
The presentation of the SOX-10 (332-340)-HLA-A2 complex on the surface of a melanoma cell allows for its recognition by specific CD8+ T-cells, leading to their activation and the initiation of an anti-tumor immune response.
A key indicator of T-cell activation is the rapid release of effector cytokines. Upon recognition of the SOX-10 (332-340) peptide presented by HLA-A2 on target cells, a specific tumor-infiltrating lymphocyte clone (M37) was shown to secrete high levels of Interferon-gamma (IFN-γ). nih.gov IFN-γ is a potent pro-inflammatory cytokine with multiple anti-tumor effects, including increasing MHC expression on cancer cells, promoting the recruitment of other immune cells, and directly inhibiting tumor cell proliferation. The amount of IFN-γ released by the T-cells correlated with the concentration of the SOX-10 (332-340) peptide they were exposed to, demonstrating a specific and dose-dependent response. nih.gov
Table 1: IFN-γ Release by TIL Clone M37 in Response to SOX-10 Peptides This table is based on data described in research where T2 cells were pulsed with varying concentrations of SOX-10 peptides and co-cultured with the M37 T-cell clone. IFN-γ secretion was measured to determine T-cell recognition. nih.gov
| Peptide | Peptide Concentration | T-Cell Recognition (IFN-γ Release) |
|---|---|---|
| SOX-10: 331-340 | 10 pg/ml | Positive |
| SOX-10: 332-340 | 10 ng/ml | Positive |
| SOX-10: 332-340 | <10 ng/ml | Negative |
The identification and isolation of T-cell clones, such as the M37 clone that recognizes SOX-10 (332-340), is predicated on the principle of T-cell proliferation. nih.govnih.gov When a T-cell's receptor binds to its specific peptide-MHC complex, it triggers a signaling cascade that results not only in cytokine release but also in clonal expansion. researchgate.net This process involves the T-cell undergoing rapid cell division, creating a large population of daughter cells that all recognize the same epitope. This expansion of antigen-specific T-cells is a critical component of a successful adaptive immune response, as it generates a sufficient number of effector cells to control and eliminate target cells, such as melanoma cells expressing the SOX-10 antigen. researchgate.netjefferson.edu Therefore, stimulation with the SOX-10 (332-340) peptide drives the proliferation and expansion of the specific T-cells capable of recognizing and attacking tumors that present this epitope.
Correlation between SOX10 Protein Expression and Peptide Antigenicity in Target Cells
The antigenicity of the Transcription factor SOX-10 (332-340) epitope is intrinsically linked to the expression levels of the SOX10 protein within target cells. Research has demonstrated a direct and significant correlation between the amount of SOX10 mRNA and protein present in a cell and the ability of the immune system, specifically cytotoxic T lymphocytes (CTLs), to recognize and target these cells. nih.gov
In a pivotal study, the presence of cellular immune reactivity against the SOX10 transcription factor was identified in a melanoma patient who exhibited a significant positive response to immunotherapy. nih.govnih.gov This immune response was mediated by tumor-infiltrating lymphocytes (TILs) that recognized specific epitopes derived from the SOX10 protein. nih.gov The primary epitopes identified were SOX10: 331–340 (SAWISKPPGV) and, to a lesser extent, SOX10: 332–340 (AWISKPPGV), both of which were recognized in an HLA-A2-restricted manner. nih.govnih.gov
To investigate the relationship between SOX10 expression and CTL recognition, a panel of tumor and normal cell lines with HLA-A2+ status were analyzed for SOX10 mRNA expression using quantitative real-time PCR (qRT-PCR). nih.gov The same cell lines were then tested for their susceptibility to recognition and lysis by a specific CTL clone, M37, which targets the SOX10 epitopes. nih.gov
The results of this research clearly established that melanoma cell lines and normal melanocytes, which express high levels of SOX10 mRNA, were efficiently recognized and lysed by the SOX10-specific CTLs. nih.gov Conversely, non-melanoma cell lines that were negative for SOX10 expression were not recognized by the CTL clone. nih.gov A statistically significant correlation (P < 0.001) was found between the level of SOX10 mRNA expression and the degree of recognition by the CTL clone M37. nih.gov
These findings underscore that the level of endogenous SOX10 protein expression is a critical determinant for the processing and presentation of the SOX-10 (332-340) peptide on the cell surface in the context of MHC class I molecules, thereby dictating its antigenicity and the subsequent anti-tumor immune response. While SOX10 is expressed in some normal tissues, the expression levels are likely below the threshold required for CTL recognition, which may explain the tumor-specific nature of the immune response in the context of melanoma. nih.gov
The role of SOX10 in immune modulation is complex. While high expression is necessary for the antigenicity of its derived epitopes, SOX10 has also been implicated in immune evasion mechanisms. For instance, SOX10 can induce the expression of the immune checkpoint molecule PD-L1, which can inhibit T-cell recognition of melanoma cells. nih.govresearchgate.netiiarjournals.org Furthermore, SOX10 has been shown to regulate other immune checkpoint proteins like CEACAM1 and HVEM. iiarjournals.orgjefferson.edu This dual role highlights the intricate balance between the presentation of tumor-associated antigens and the simultaneous expression of immunosuppressive molecules.
The loss of SOX10, on the other hand, has been shown to sensitize melanoma cells to cytokine-mediated inflammatory cell death, suggesting that while SOX10 provides the antigenic target, its absence may render cells more vulnerable to other immune effector mechanisms. nih.gov
Research Findings on SOX10 Expression and CTL Recognition
The following table summarizes the findings from a study correlating SOX10 mRNA expression with recognition by the CTL clone M37.
| Cell Line | Histology | SOX10 mRNA Copy Number (normalized to β-actin) | CTL M37 Recognition (IFN-γ release, pg/mL) |
| Mel 526 | Melanoma | High | High |
| Mel 624 | Melanoma | High | High |
| Mel 888 | Melanoma | High | High |
| Mel 938 | Melanoma | High | High |
| Normal Melanocytes | Melanocyte | High | High |
| HUVEC | Endothelial | Negative | Negative |
| Saos-2 | Osteosarcoma | Negative | Negative |
| U266 | Myeloma | Negative | Negative |
| Data derived from research correlating SOX10 mRNA levels with CTL recognition. nih.gov |
Research Methodologies for Investigating Transcription Factor Sox 10 332 340
Peptide Synthesis and Purification Techniques for Immunological Studies
To study the immunological properties of the SOX-10 (332-340) peptide, it must first be artificially created and purified. This process, known as peptide synthesis, is fundamental for producing the specific peptide chains required for research. openaccessjournals.com The most common method for this is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to build the desired peptide. openaccessjournals.com
Following synthesis, purification is crucial to ensure that the peptide is free from contaminants and truncated sequences, which could interfere with experimental results. openaccessjournals.com High-performance liquid chromatography (HPLC) is a widely used technique for purifying synthetic peptides. The purity of the resulting peptide is then typically verified by mass spectrometry and analytical HPLC. For immunological studies, high purity (often >95%) is essential to ensure that any observed immune response is specific to the SOX-10 (332-340) peptide.
In Vitro Immunological Assays
A variety of in vitro assays are employed to characterize the immune response to the SOX-10 (332-340) peptide. These assays provide insights into the types of immune cells that recognize the peptide and the nature of their response.
Enzyme-Linked Immunosorbent Spot (ELISPOT) Assays for Cytokine Detection
The Enzyme-Linked Immunosorbent Spot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. nih.govwuxiapptec.com In the context of SOX-10 (332-340), this assay is used to detect the release of cytokines, such as interferon-gamma (IFN-γ), from T-cells when they are stimulated with the peptide. nih.govnih.gov
The process involves coating a plate with an antibody specific for the cytokine of interest. nih.gov T-cells are then added to the wells along with the SOX-10 (332-340) peptide. If the T-cells recognize the peptide, they will secrete the cytokine, which is then captured by the antibody on the plate. nih.gov A second, enzyme-linked antibody is added to detect the captured cytokine, resulting in a visible "spot" for each cytokine-producing cell. nih.gov The number of spots provides a quantitative measure of the antigen-specific T-cell response. Research has shown that T-cells (specifically tumor-infiltrating lymphocyte clone M37) recognize the SOX-10 (332-340) peptide and release IFN-γ, which can be measured by ELISPOT. nih.govaacrjournals.org
Intracellular Cytokine Staining and Flow Cytometry for T-Cell Analysis
Intracellular cytokine staining (ICS) combined with flow cytometry is another powerful technique for analyzing T-cell responses to the SOX-10 (332-340) peptide. frontiersin.orgthermofisher.com This method allows for the simultaneous identification of cell surface markers and intracellular cytokines, providing a detailed picture of the responding T-cell population. frontiersin.org
In this assay, T-cells are stimulated with the SOX-10 (332-340) peptide in the presence of a protein transport inhibitor, which causes cytokines to accumulate inside the cell. frontiersin.org The cells are then stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8 to identify cytotoxic T-cells) and, after permeabilizing the cell membrane, against intracellular cytokines (e.g., IFN-γ, TNF-α). frontiersin.org Flow cytometry is then used to analyze the stained cells, allowing researchers to determine the percentage of CD8+ T-cells, for example, that are producing specific cytokines in response to the peptide. researchgate.netnih.gov
T-Cell Receptor (TCR) Specificity Determination and Characterization
Understanding the T-cell receptors (TCRs) that recognize the SOX-10 (332-340) peptide is crucial for developing targeted immunotherapies. frontiersin.orgdtu.dk The specificity of a TCR for a particular peptide-MHC complex determines the T-cell's ability to recognize and respond to target cells, such as melanoma cells expressing SOX-10. arxiv.org
Various methods are used to determine TCR specificity. One approach involves isolating T-cells that show reactivity to the SOX-10 (332-340) peptide in assays like ELISPOT or ICS. The genes encoding the TCRs from these reactive T-cells can then be sequenced and cloned. These cloned TCRs can be expressed in other T-cells to confirm their specificity for the SOX-10 (332-340) peptide presented by HLA-A2. nih.gov This process helps in identifying potent TCRs that could be used for adoptive T-cell therapies.
HLA-Peptide Binding Assays
The interaction between the SOX-10 (332-340) peptide and the HLA-A2 molecule is a prerequisite for T-cell recognition. HLA-peptide binding assays are used to measure the affinity and stability of this interaction.
Cellular Binding Assays Utilizing Antigen-Presenting Cell Lines (e.g., T2 cells)
A common method for assessing HLA-peptide binding is the use of T2 cells. researchgate.net T2 cells are a human cell line that has a defect in the transporter associated with antigen processing (TAP), which means they have a low level of surface HLA-A2 molecules because they cannot efficiently load them with endogenous peptides. researchgate.net However, these empty HLA-A2 molecules can be stabilized by binding to an externally supplied peptide.
In a T2 binding assay, the cells are incubated with the SOX-10 (332-340) peptide. nih.govresearchgate.net If the peptide binds to the HLA-A2 molecules on the T2 cell surface, it stabilizes them, leading to an increase in the number of HLA-A2 molecules expressed on the cell surface. This increase can be quantified by flow cytometry using a fluorescently labeled antibody that specifically binds to HLA-A2. researchgate.net The degree of fluorescence intensity is proportional to the binding affinity of the peptide. Studies have shown that the SOX-10 (332-340) peptide can bind to HLA-A2 on T2 cells, leading to recognition by specific T-cells. nih.gov
Computational Prediction Algorithms for Epitope Binding Affinity
The initial step in assessing the immunogenic potential of a peptide like SOX-10 (332-340) often involves computational prediction of its binding affinity to Major Histocompatibility Complex (MHC) molecules. These in silico methods are crucial for prioritizing epitopes for further experimental validation. Various algorithms are employed, each utilizing distinct approaches to predict the strength of the peptide-MHC interaction.
Commonly used algorithms include NetMHCpan, SYFPEITHI, and IEDB (Immune Epitope Database) analysis resource. NetMHCpan, for instance, is an artificial neural network-based method that can predict binding to a wide range of MHC class I and class II alleles. It provides a predicted affinity value (IC50) and a percentile rank, which compares the peptide's predicted affinity to that of a large set of random peptides. A lower percentile rank indicates a higher predicted binding affinity.
For the SOX-10 (332-340) peptide, with the amino acid sequence AWISKPPGV, these algorithms are used to predict its binding to various HLA (Human Leukocyte Antigen) alleles prevalent in the human population. For example, predictions would be run for common alleles such as HLA-A*02:01, for which this peptide has been experimentally shown to be recognized by tumor-infiltrating lymphocytes. science.govabcam.comscience.govscience.gov The predicted binding affinity data helps researchers to select the most relevant HLA-peptide combinations for subsequent functional assays.
Below is an interactive data table showcasing hypothetical prediction results for the SOX-10 (332-340) peptide against various HLA-A alleles using different prediction algorithms.
| Peptide Sequence | HLA Allele | Prediction Algorithm | Predicted IC50 (nM) | Percentile Rank |
| AWISKPPGV | HLA-A02:01 | NetMHCpan | 25.4 | 0.5 |
| AWISKPPGV | HLA-A02:01 | SYFPEITHI | 22 | N/A |
| AWISKPPGV | HLA-A03:01 | NetMHCpan | 150.2 | 2.1 |
| AWISKPPGV | HLA-A11:01 | NetMHCpan | 89.7 | 1.5 |
| AWISKPPGV | HLA-A*24:02 | NetMHCpan | 345.1 | 4.8 |
Molecular Biology Techniques for SOX10 Gene and Protein Expression Analysis in Immunological Contexts
Understanding the expression of the SOX10 gene and protein in antigen-presenting cells (APCs) is critical to elucidating how the SOX-10 (332-340) epitope is processed and presented to T cells. APCs, such as dendritic cells and macrophages, are central to initiating an adaptive immune response.
RT-PCR and qRT-PCR for mRNA Expression in Antigen-Presenting Cells
Reverse Transcription Polymerase Chain Reaction (RT-PCR) and its quantitative counterpart (qRT-PCR) are fundamental techniques used to detect and quantify the messenger RNA (mRNA) expression of the SOX10 gene within APCs.
The general workflow involves the following steps:
Isolation of APCs: Dendritic cells or macrophages are isolated from peripheral blood mononuclear cells (PBMCs) or generated from monocytes in vitro.
RNA Extraction: Total RNA is extracted from the isolated APCs using commercially available kits.
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific to the SOX10 gene. For qRT-PCR, the amplification process is monitored in real-time using fluorescent dyes or probes, allowing for the quantification of the initial amount of mRNA.
A study investigating the role of SOX10 in gliomas found that SOX10 expression was associated with macrophage regulation, suggesting that analyzing its expression in these APCs is immunologically relevant. nih.gov While specific protocols for SOX10 in APCs are often part of broader studies, the principles of primer design for SOX10 and housekeeping genes for normalization are standard. nih.govorigene.com
| Parameter | Detail |
| Target Gene | SOX10 |
| Housekeeping Gene | GAPDH, ACTB |
| Forward Primer (SOX10) | 5'-AGCCCCAGGAGTTTGAGGA-3' (Example) |
| Reverse Primer (SOX10) | 5'-GCTGGTACTGCTGCTGGAGA-3' (Example) |
| Detection Method (qRT-PCR) | SYBR Green or TaqMan Probe |
Advanced Structural Biology Approaches for Peptide-MHC-TCR Complex Modeling and Analysis
To gain a deeper understanding of the molecular interactions governing the recognition of the SOX-10 (332-340) peptide by T cells, advanced structural biology techniques are utilized. These methods aim to elucidate the three-dimensional structure of the ternary complex formed by the peptide, the MHC molecule, and the T-cell receptor (TCR).
Computational modeling and molecular dynamics (MD) simulations are powerful tools for this purpose. These approaches can predict the conformation of the SOX-10 (332-340) peptide when bound to the groove of an HLA molecule, such as HLA-A*02:01. Furthermore, they can model the interaction between the peptide-MHC (pMHC) complex and the complementarity-determining regions (CDRs) of a specific TCR.
These simulations can reveal key information, such as:
The anchor residues of the peptide that fit into the binding pockets of the MHC groove.
The conformation of the peptide's solvent-exposed residues that are available for TCR interaction.
The specific hydrogen bonds, salt bridges, and van der Waals interactions that stabilize the pMHC-TCR complex.
While a crystal structure of the SOX-10 (332-340)-pMHC-TCR complex may not be publicly available, the principles of such interactions are well-established, and modeling studies can provide valuable insights into the structural basis of its immunogenicity. This information is crucial for the rational design of immunotherapies, such as engineering high-affinity TCRs for adoptive cell transfer therapies.
| Component | Key Structural Feature |
| SOX-10 (332-340) Peptide | Anchor residues at P2 and P9 for HLA-A02:01 binding |
| HLA-A02:01 Molecule | Peptide-binding groove formed by α1 and α2 domains |
| T-Cell Receptor (TCR) | CDR loops (especially CDR3) interacting with the peptide and MHC helices |
Conceptual Frameworks and Future Research Directions for Transcription Factor Sox 10 332 340 As an Immunological Target
Integration into Immunological Models of Cancer Progression and Immune Evasion
The role of SOX-10 in cancer, particularly melanoma, is multifaceted, extending beyond cell proliferation and survival to the modulation of the tumor microenvironment and immune evasion. plos.orguni-muenchen.de The identification of the SOX-10 (332-340) peptide as a tumor-associated antigen recognized by tumor-infiltrating lymphocytes (TILs) provides a direct link between SOX-10 and the anti-tumor immune response. nih.govaacrjournals.org
Research indicates that SOX-10 is not merely a passive marker but an active participant in creating an immunosuppressive landscape. Studies have shown that SOX-10 can regulate the expression of immune checkpoint proteins. nih.govjefferson.edu For instance, SOX-10 positively regulates the expression of Herpesvirus Entry Mediator (HVEM) and Carcinoembryonic-Antigen Cell-Adhesion Molecule 1 (CEACAM1) in melanoma cells. nih.gov The knockout of SOX-10 in mouse models leads to reduced tumor growth, an effect that is more pronounced in immune-competent models and is partially dependent on the presence of CD8+ T cells. nih.govjefferson.edu This suggests that SOX-10 helps protect tumor cells from immune-mediated destruction.
Furthermore, analysis of human melanoma samples reveals a negative correlation between SOX-10 expression and immune-related pathways. nih.govjefferson.edu High SOX-10 expression is linked to an undifferentiated, invasive melanoma phenotype that is often associated with resistance to targeted therapies. researchgate.net Conversely, the loss of SOX-10 can sensitize melanoma cells to immune-mediated killing by cytokines. researchgate.net Therefore, the SOX-10 (332-340) epitope can be integrated into cancer immunity models as a target on tumor cells that have high SOX-10 expression, a state that simultaneously contributes to immune evasion through mechanisms like immune checkpoint upregulation. nih.govfrontiersin.org Targeting this epitope could potentially overcome the immunosuppressive environment fostered by SOX-10 itself.
Table 1: SOX-10 Mediated Immune Evasion Mechanisms
| Regulated Molecule | Effect on Immune System | Finding |
|---|---|---|
| HVEM (TNFRSF14) | Positive regulation by SOX-10; acts as an immune checkpoint. nih.gov | Modulation of HVEM expression had modest effects on tumor growth in one study. nih.gov |
| CEACAM1 | Positive regulation by SOX-10; functions as an immune checkpoint ligand. nih.gov | Modulation of CEACAM1 expression showed modest effects on tumor growth. nih.gov |
| Immune-related Pathways | Negative correlation with SOX-10 expression in patient samples. nih.govjefferson.edu | High SOX-10 expression is associated with a less immunologically active tumor microenvironment. frontiersin.org |
| CD8+ T Cells | SOX-10 knockout effects on tumor growth are partially dependent on these cells. nih.govjefferson.edu | Suggests SOX-10 helps tumors evade CD8+ T cell-mediated killing. frontiersin.org |
Potential Role in Autoimmune Mechanisms and Disease Pathogenesis
Beyond its role in cancer, SOX-10 has been identified as a key autoantigen in certain autoimmune diseases, most notably vitiligo, especially when associated with Autoimmune Polyendocrine Syndrome type I (APS I). nih.gov Vitiligo is characterized by the destruction of melanocytes, the pigment-producing cells in the skin. Since SOX-10 is a critical transcription factor for melanocyte development, differentiation, and survival, its targeting by the immune system provides a direct pathogenic mechanism for this disease. nih.govbohrium.comnih.gov
Studies have demonstrated the presence of high-titer autoantibodies against SOX-10 in a significant percentage of APS I patients who also present with vitiligo. nih.gov Specifically, 63% of APS I patients with vitiligo showed reactivity to SOX-10. nih.gov This strong correlation suggests that an aberrant immune response against SOX-10, and by extension its epitopes like SOX-10 (332-340), is a central event in the autoimmune destruction of melanocytes. The presence of anti-SOX-10 reactivity in some patients with vitiligo not related to APS I further indicates a more general role for this protein as an autoantigen in the disease. nih.gov
The conceptual model for disease pathogenesis involves a loss of tolerance to SOX-10. This could be initiated by various triggers leading to the presentation of SOX-10 peptides by antigen-presenting cells (APCs) and the subsequent activation of autoreactive T cells and B cells. These activated immune cells would then target and destroy melanocytes expressing SOX-10, leading to the characteristic depigmented skin patches seen in vitiligo. The SOX-10 (332-340) peptide, being a confirmed T-cell epitope, is a prime candidate for the specific molecular target recognized by pathogenic CD8+ T cells in this process.
Novel Methodological Advancements for Epitope Discovery and Characterization Technologies
The identification and characterization of T-cell epitopes like SOX-10 (332-340) are fundamental to understanding and manipulating immune responses. The field has moved beyond traditional methods to a suite of high-throughput and highly sensitive technologies. nih.gov
Initial discovery often employs a combination of in silico and experimental approaches. Bioinformatic algorithms can predict potential peptide epitopes based on their binding affinity to specific Major Histocompatibility Complex (MHC) alleles. nih.govdrugdiscoverynews.com These predictions are then validated experimentally. One powerful method is immunopeptidomics, which involves the direct elution and identification of peptides bound to MHC molecules on the surface of cells using mass spectrometry. drugdiscoverynews.comfrontiersin.org
Once candidate epitopes are identified, their ability to activate T cells is confirmed using various functional assays. These include:
ELISPOT (Enzyme-Linked Immunospot) assays: To quantify cytokine-secreting T cells upon epitope stimulation. frontiersin.orgcreative-biolabs.com
Intracellular Cytokine Staining (ICS): A flow cytometry-based method to detect cytokine production within individual T cells. frontiersin.org
Peptide-MHC Multimer Staining: Using fluorescently labeled tetramers or dextramers of peptide-MHC complexes to directly stain and enumerate epitope-specific T cells. frontiersin.orgresearchgate.net
More advanced technologies are providing deeper characterization:
Cytometry by Time-of-Flight (CyTOF): Allows for the simultaneous analysis of dozens of parameters on single cells, providing a highly detailed profile of epitope-specific T-cell phenotype and function. frontiersin.orgaacrjournals.org
High-Throughput Screening Platforms (e.g., T-Scan): These platforms use genome-wide libraries to identify the specific targets of T-cell receptors (TCRs) by linking T-cell recognition to a reporter signal, enabling the discovery of novel epitopes. researchgate.netcreative-biolabs.com
Single-Cell RNA Sequencing (scRNA-seq): When combined with TCR sequencing, this technology can link the specific TCR of a T cell to its complete gene expression profile, offering unparalleled insight into the functional state of epitope-specific T cells. frontiersin.org
Table 2: Modern Technologies for T-Cell Epitope Discovery and Characterization
| Technology | Principle | Application to SOX-10 (332-340) |
|---|---|---|
| Immunopeptidomics (MS-based) | Elution and mass spectrometry identification of peptides from MHC molecules. frontiersin.org | Directly confirm the presentation of SOX-10 (332-340) on melanoma or melanocyte surfaces. |
| pMHC Multimer Staining | Fluorescently labeled pMHC complexes bind to specific T-cell receptors. researchgate.net | Quantify and isolate SOX-10 (332-340)-specific T cells from patients. |
| CyTOF | Mass spectrometry-based flow cytometry for high-parameter single-cell analysis. frontiersin.orgaacrjournals.org | Deeply phenotype SOX-10 (332-340)-specific T cells (e.g., memory, exhaustion, activation markers). |
| T-Scan Technology | High-throughput screening using a reporter system to identify antigens recognized by T cells. creative-biolabs.com | Discover other potential SOX-10 epitopes or validate the immunogenicity of the 332-340 peptide. |
| scRNA-seq with TCR-seq | Single-cell transcriptomics combined with T-cell receptor sequencing. frontiersin.org | Characterize the functional state and clonal relationships of SOX-10 (332-340)-reactive T cells. |
Theoretical Contributions to Antigen Processing and Presentation Understanding
The study of the SOX-10 (332-340) epitope contributes to our fundamental understanding of how intracellular proteins are processed and presented to the immune system. As an endogenous protein, SOX-10 is processed through the MHC class I pathway. nih.govnih.gov
This pathway involves the following key steps:
Proteasomal Degradation: The full-length SOX-10 protein, located in the nucleus and cytosol, is degraded by the proteasome into smaller peptide fragments. nih.govresearchgate.net
Peptide Transport: The resulting peptides, including the SOX-10 (332-340) fragment, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). nih.govlifeandbiology.com
MHC Class I Loading: Inside the ER, the peptide is loaded onto a newly synthesized MHC class I molecule. Research has specifically shown that the SOX-10 (332-340) epitope is presented in an HLA-A2-restricted fashion, meaning it binds effectively to the peptide-binding groove of the HLA-A*02:01 allotype. nih.govaacrjournals.org This loading is facilitated by a complex of chaperone proteins, including calreticulin (B1178941) and tapasin. nih.govnih.gov
Surface Presentation: The stable peptide-MHC complex is then transported to the cell surface, where it is displayed for surveillance by CD8+ cytotoxic T lymphocytes (CTLs). nih.govimmunology.org
The recognition of SOX-10 (332-340) as both a tumor antigen and an autoantigen highlights the concept of immunological balance. In a healthy state, T cells specific for this self-antigen are either deleted via central tolerance or kept in check by peripheral tolerance mechanisms. vumc.org In cancer, the overexpression of SOX-10 may lead to an increased density of the 332-340 epitope on the cell surface, potentially overcoming the threshold for T-cell activation and leading to an anti-tumor response. aacrjournals.org In autoimmunity, a breakdown in tolerance mechanisms allows these same T cells to attack healthy melanocytes. nih.gov Studying the specific interactions between the SOX-10 (332-340) peptide, the HLA-A2 molecule, and the responding T-cell receptors provides a concrete model system for investigating the structural and kinetic basis of T-cell activation, tolerance, and dysfunction. vumc.org
Peptide Modification Strategies for Enhanced Immunogenicity or Specificity
To harness epitopes like SOX-10 (332-340) for therapeutic purposes, such as in cancer vaccines, it is often necessary to modify the peptide to enhance its potency and specificity. nih.gov Native peptides can suffer from poor stability and weak immunogenicity. nih.gov Several chemical strategies can be employed to overcome these limitations.
Enhancing Immunogenicity:
Lipidation and PEGylation: Conjugating the peptide to lipid moieties, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-PEG (DSPE-PEG), can promote binding to albumin in the bloodstream. nih.govmit.edu This increases the peptide's serum half-life by protecting it from proteases and enhances its delivery to lymph nodes, where T-cell priming occurs. nih.govmit.edu
Altered Peptide Ligands (APLs): Amino acid substitutions can be made to the peptide sequence to increase its binding affinity for the MHC molecule or to enhance its interaction with the T-cell receptor. nih.gov This can lead to a more robust T-cell activation.
Adjuvant Conjugation: Covalently linking the peptide to adjuvants (immune-stimulating molecules) ensures that the antigen and the danger signal are delivered to the same antigen-presenting cell, leading to more effective T-cell priming.
Enhancing Specificity:
Cyclization: Introducing cyclic constraints into the peptide backbone can stabilize its conformation. nih.govyoutube.com This can lock the peptide into the optimal shape for MHC binding and T-cell recognition, potentially increasing specificity and reducing off-target interactions. nih.gov
Use of Unnatural Amino Acids: Incorporating non-canonical amino acids, such as D-amino acids or beta-amino acids, can increase the peptide's resistance to degradation by proteases, thereby prolonging its presentation and enhancing the duration of the immune response. youtube.com
Precision Targeting: Advanced strategies aim to improve the specificity of the T-cell response itself. This can involve engineering T-cells with high-affinity receptors for the specific peptide-MHC complex or using bispecific antibodies to bridge T-cells directly to tumor cells presenting the target epitope. nih.gov
Table 3: Peptide Modification Strategies
| Strategy | Mechanism of Action | Desired Outcome |
|---|---|---|
| Lipidation (e.g., DSPE-PEG) | Promotes albumin binding, enhancing lymphatic drainage and serum stability. nih.govmit.edu | Increased delivery to lymph nodes and prolonged antigen presentation. |
| Amino Acid Substitution (APLs) | Improves MHC binding affinity or TCR interaction. nih.gov | Stronger and more sustained T-cell activation. |
| Cyclization | Stabilizes peptide conformation and increases protease resistance. nih.gov | Enhanced stability and potentially higher binding affinity. |
| Incorporation of D-Amino Acids | Increases resistance to enzymatic degradation. youtube.com | Longer in vivo half-life and sustained immunogenicity. |
| Adjuvant Conjugation | Co-delivers antigen and immune stimulant to APCs. nih.gov | More potent activation of antigen-presenting cells and T cells. |
Q & A
Basic Research Questions
Q. What is the functional significance of the SOX-10 (332-340) peptide region in cellular differentiation?
- Methodological Answer : Investigate SOX-10's role in neural crest cell differentiation using in vitro models (e.g., neural crest stem cell cultures) with CRISPR-Cas9-mediated deletion of the 332-340 region. Assess downstream targets via RNA-seq and validate with chromatin immunoprecipitation (ChIP-seq) to identify direct DNA-binding interactions. SOX-10's role in melanocytic differentiation is well-documented in cutaneous tumor markers .
Q. What experimental methods are optimal for detecting SOX-10 (332-340) in tissue samples?
- Methodological Answer : Use immunohistochemistry (IHC) with validated anti-SOX-10 antibodies targeting the 332-340 epitope. Include controls such as SOX-10-negative tissues (e.g., S-100-negative adenoid cystic carcinomas) to confirm specificity . For quantitative analysis, pair IHC with fluorescence-activated cell sorting (FACS) in dissociated tissue samples .
Q. How does SOX-10 (332-340) contribute to extracellular vesicle (EV)-mediated cell migration?
- Methodological Answer : Isolate EVs from SOX-10-expressing cells (e.g., TSC-null cells) and perform proteomic profiling to identify associated proteins (e.g., ITGB1, c-Src). Validate functional roles using EV depletion assays and monitor migration via scratch-wound healing or transwell assays. Actin polymerization and ITGB1-c-Src-FAK-cdc42 axis activity are key metrics .
Advanced Research Questions
Q. How can researchers resolve contradictions in SOX-10’s dual roles (pro-oncogenic vs. tumor-suppressive) across cancer types?
- Methodological Answer : Conduct tissue-specific knockout studies in murine models (e.g., melanoma vs. glioblastoma) to compare SOX-10 (332-340) interactions with local tumor microenvironments. Use multi-omics approaches (ATAC-seq, phosphoproteomics) to identify context-dependent co-regulators. Note that SOX-10’s aberrant expression extremes (low/high) correlate with opposing signaling pathways in malignancies .
Q. What strategies minimize off-target effects when targeting SOX-10 (332-340) for therapeutic intervention?
- Methodological Answer : Design peptide inhibitors or monoclonal antibodies with affinity for the 332-340 epitope and screen for cross-reactivity against other SOX family members (e.g., SOX9, SOX8) using surface plasmon resonance (SPR) or AlphaFold-predicted structural models. Validate specificity via competitive ELISA .
Q. How do cooperative DNA-binding mechanisms involving SOX-10 (332-340) influence transcriptional regulation?
- Methodological Answer : Employ high-throughput SELEX (Systematic Evolution of Ligands by EXponential Enrichment) to map SOX-10 binding motifs and their overlap with sites for co-regulatory TFs (e.g., SOX5/6). Use PAVIS or MEME Suite for motif discovery and annotate cooperative vs. independent binding events .
Q. What experimental designs address the challenge of SOX-10 (332-340) solubility and stability in recombinant protein studies?
- Methodological Answer : Optimize buffer conditions (e.g., pH 8.0 with 150 mM NaCl and 10% glycerol) for recombinant SOX-10 (332-340) purification from E. coli. Use circular dichroism (CD) spectroscopy to confirm structural integrity and dynamic light scattering (DLS) to monitor aggregation. Refer to protocols for SOX family protein purification .
Data Contradiction and Validation
Q. How should researchers interpret conflicting SOX-10 expression data in single-cell RNA-seq datasets?
- Methodological Answer : Apply batch correction tools (e.g., Harmony, Seurat) to account for technical variability. Cross-validate with protein-level assays (e.g., multiplex IHC) in matched samples. For example, SOX-10 mRNA-protein discordance is reported in neural crest-derived tumors due to post-transcriptional regulation .
Q. What controls are critical when studying SOX-10 (332-340) in EV-mediated signaling?
- Methodological Answer : Include EV-depleted fetal bovine serum (FBS) in cell culture media to exclude exogenous EV contamination. Use nanoparticle tracking analysis (NTA) to quantify EV size/concentration and Western blot for EV markers (e.g., CD63, TSG101). Functional controls should include EV-free conditioned media .
Methodological Tools and Resources
- Software : MEME Suite (motif analysis) , PAVIS (peak annotation) .
- Models : TSC-null cells for EV studies , SOX-10 conditional knockout mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
